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# Preliminary Studies on Ambroxol for Amyotrophic Lateral Sclerosis (ALS): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Amyotrophic Lateral Sclerosis (ALS) is a relentlessly progressive neurodegenerative disease with a critical unmet medical need for effective therapies. Recent preliminary studies have identified **Ambroxol**, a widely used mucolytic agent, as a potential therapeutic candidate for ALS. This technical guide provides an in-depth overview of the foundational preclinical and clinical research into **Ambroxol** for ALS. It details the proposed mechanisms of action, summarizes key quantitative data from animal models, outlines the methodologies of pivotal experiments, and presents the design of an ongoing Phase 2 clinical trial. The information is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel treatments for ALS.

### Introduction

**Ambroxol** hydrochloride, a derivative of the Adhatoda vasica plant, has a long-standing clinical history as a secretolytic agent used in the treatment of respiratory diseases.[1] Its favorable safety profile and ability to cross the blood-brain barrier have made it an attractive candidate for drug repurposing in neurodegenerative disorders.[1][2] The rationale for investigating **Ambroxol** in the context of ALS stems from its multifaceted pharmacological activities, including the modulation of lysosomal function, anti-inflammatory effects, and antioxidant



properties.[1][3] This guide will delve into the preliminary evidence that supports the further investigation of **Ambroxol** as a potential disease-modifying therapy for ALS.

## **Proposed Mechanisms of Action**

**Ambroxol**'s neuroprotective effects are believed to be mediated through several interconnected pathways, with the modulation of glucocerebrosidase (GCase) activity being a central theme.

### Glucocerebrosidase (GCase) Modulation

Dysregulation of sphingolipid metabolism has been implicated in the pathophysiology of ALS. Glucosylceramide is a key precursor of complex glycosphingolipids and is degraded by the lysosomal enzyme GBA1 and the non-lysosomal enzyme GBA2.

- GBA1 Chaperone Activity: Ambroxol is known to act as a pharmacological chaperone for the lysosomal enzyme glucocerebrosidase (GBA1). In the cytosol, it binds to GBA1, promoting its correct folding and trafficking to the lysosome. Within the acidic environment of the lysosome, Ambroxol dissociates, thereby increasing the levels and activity of functional GBA1. Enhanced GBA1 activity is thought to improve the clearance of misfolded proteins, a pathological hallmark of many neurodegenerative diseases.
- GBA2 Inhibition: Studies in the SOD1G86R mouse model of familial ALS have shown a
  marked increase in the activity of the non-lysosomal glucocerebrosidase GBA2 in the spinal
  cord, even before disease onset. Ambroxol has been identified as an inhibitor of GBA2. By
  inhibiting GBA2, Ambroxol may prevent the aberrant hydrolysis of glucosylceramide outside
  the lysosome, thus helping to restore lipid homeostasis.

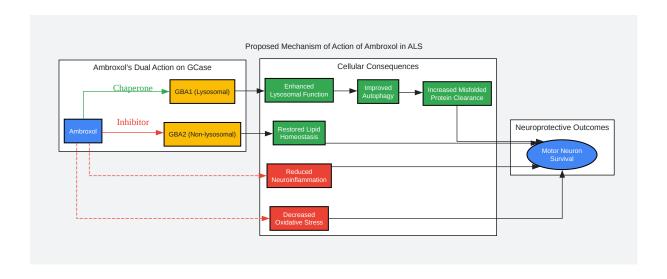
## **Lysosomal Function and Autophagy**

The proper functioning of the autophagy-lysosome pathway is critical for cellular homeostasis and the degradation of aggregated proteins. **Ambroxol** has been shown to enhance lysosomal function, which is often impaired in neurodegenerative diseases. By increasing GCase activity, **Ambroxol** promotes the efficient clearance of cellular waste and pathological protein aggregates through autophagy.

### **Anti-inflammatory and Antioxidant Properties**



Neuroinflammation and oxidative stress are key contributors to the progressive loss of motor neurons in ALS. **Ambroxol** has demonstrated anti-inflammatory and antioxidant effects. It can reduce the activation of microglia, the resident immune cells of the central nervous system, and decrease the production of pro-inflammatory cytokines. Additionally, **Ambroxol** has direct antioxidant properties, which may help to mitigate the oxidative damage observed in ALS.



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Proposed Mechanism of Action of Ambroxol in ALS

## Preclinical Evidence in a Familial ALS Mouse Model

The therapeutic potential of **Ambroxol** has been investigated in the SOD1G86R transgenic mouse model, which recapitulates key features of familial ALS.



**Ouantitative Data Summary** 

Outcome Measure	Treatment Group	Result	Significance	Reference
Disease Onset	Ambroxol (presymptomatic administration)	Delayed decline of motor functions	p < 0.05	
Motor Function	Ambroxol (administration at disease onset)	Delayed motor function decline	-	_
Survival	Ambroxol (administration at disease onset)	Extended overall survival	-	_
Neuromuscular Junctions	Ambroxol	Protected neuromuscular junctions	-	
Spinal Motor Neurons	Ambroxol	Maintained the functionality of spinal motor neurons	-	_

### **Experimental Protocols**

#### Animal Model:

- Strain: FVB/N mice overexpressing the human SOD1G86R mutation.
- Housing: Maintained in a controlled environment with ad libitum access to food and water.

### Drug Administration:

- Route: Oral, in drinking water.
- Dosage: Not explicitly stated in the provided search results.
- Treatment Paradigms:



- Presymptomatic: Administration started before the onset of motor symptoms.
- Symptomatic: Administration initiated at the time of disease onset.

#### Behavioral and Functional Assessments:

- Motor Function: Assessed through tests such as grip strength and rotarod performance to measure muscle strength and coordination.
- Disease Onset: Defined as the age at which a significant decline in motor performance is first observed.
- Survival: Monitored daily, with the endpoint defined as the inability of the mouse to right itself within 30 seconds when placed on its side.

#### Histological and Molecular Analysis:

- Neuromuscular Junction Integrity: Staining of neuromuscular junctions to assess their morphology and innervation status.
- Motor Neuron Counts: Quantification of motor neurons in the spinal cord.
- GBA2 Activity Assay: Measurement of GBA2 enzymatic activity in spinal cord tissue.

## **Clinical Investigation: The AMBALS Trial**

The promising preclinical findings have led to the initiation of a Phase 2 clinical trial, AMBALS (**AMBroxol** for ALS), to evaluate the safety, tolerability, and efficacy of high-dose **Ambroxol** in patients with ALS.

## **Quantitative Data Summary**



Parameter	Description
Phase	2
Study Design	Double-blind, randomised, placebo-controlled
Number of Participants	50
Randomization Ratio	2:1 (Ambroxol:Placebo)
Treatment Duration	24 weeks
Follow-up Duration	4 weeks
Total Study Duration	32 weeks

### **Experimental Protocol**

### Patient Population:

- Inclusion Criteria:
  - Diagnosis of ALS according to the Gold Coast diagnostic criteria.
  - First symptom of ALS ≤ 18 months prior to screening.
  - Forced vital capacity (FVC) ≥ 60%.
- Exclusion Criteria:
  - Use of non-invasive ventilation (NIV) support for ALS.
  - Presence of a gastrostomy tube.

#### Treatment Regimen:

- Drug Formulation: **Ambroxol** hydrochloride solution.
- Route of Administration: Oral, three times a day.



- Dosage: Dose-escalation design with the following daily doses: 180mg, 260mg, 540mg, 900mg, and 1260mg. Doses are increased weekly based on safety and tolerability assessments.
- Control: Placebo solution.

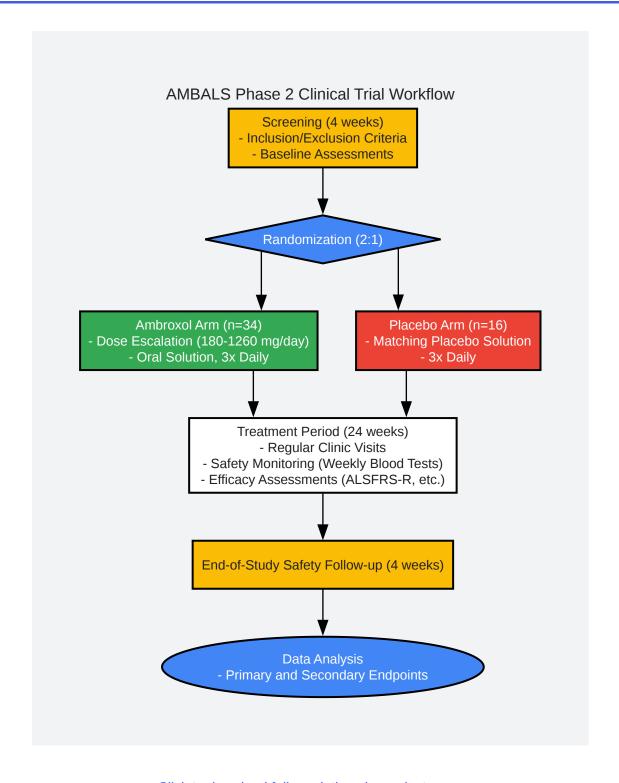
#### Outcome Measures:

- Primary Outcome: Time to a composite event of death, need for tracheostomy, need for gastrostomy feeding, or need for non-invasive ventilation support (≥12 hours a day).
- · Secondary Outcomes:
  - Change in the ALS Functional Rating Scale-Revised (ALSFRS-R) score.
  - Electrophysiological measures of motor unit preservation.
  - Assessment of blood biomarkers.

#### Safety Monitoring:

- Weekly blood tests to assess tolerance to the escalating doses.
- Monitoring of adverse events throughout the study.





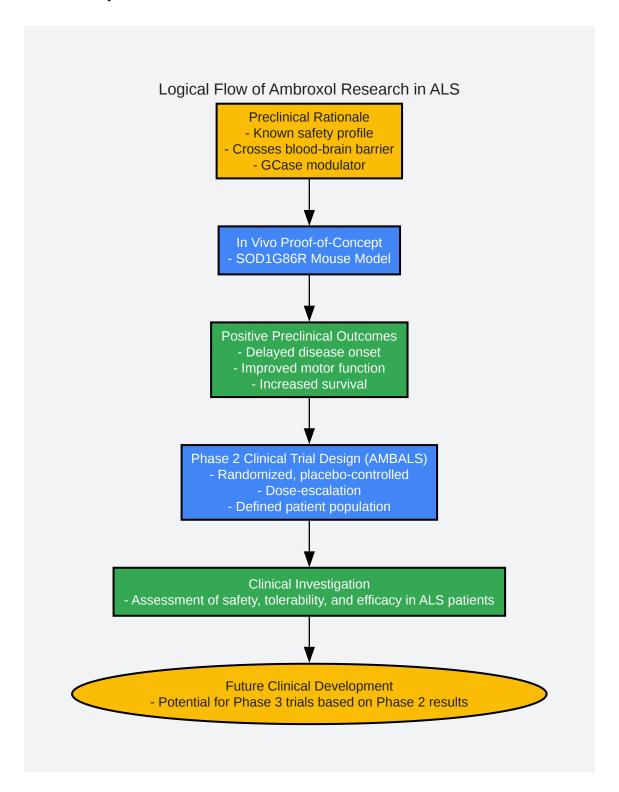
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AMBALS Phase 2 Clinical Trial Workflow

# **Logical Progression of Research**



The investigation of **Ambroxol** for ALS has followed a logical and well-defined path from preclinical discovery to clinical evaluation.



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#### Logical Flow of Ambroxol Research in ALS

### **Conclusion and Future Directions**

The preliminary studies on **Ambroxol** for ALS provide a compelling rationale for its continued investigation as a potential therapeutic agent. The preclinical data in a relevant animal model are encouraging, and the ongoing AMBALS Phase 2 clinical trial is a critical next step in evaluating its safety and efficacy in patients. The multifaceted mechanism of action of **Ambroxol**, targeting key pathological pathways in ALS, including lysosomal dysfunction, neuroinflammation, and oxidative stress, makes it a promising candidate for further development. The results of the AMBALS trial are eagerly awaited and will be instrumental in determining the future trajectory of **Ambroxol** as a potential treatment for this devastating disease. Future research should also focus on elucidating the precise molecular interactions of **Ambroxol** with its targets and exploring potential biomarkers to identify patients who are most likely to respond to this therapy.

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